[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
This compound (CAS 1354003-24-9 or 1353993-41-5) is a chiral pyrrolidine-based carbamate derivative. Its molecular formula is C₁₅H₂₇ClN₂O₃, featuring a tert-butyl carbamate group, an ethyl substituent, and a chloro-acetyl moiety attached to a pyrrolidine ring . The (S)-configuration at the pyrrolidine-2-ylmethyl position is critical for stereoselective interactions in biochemical applications. The tert-butyl group serves as a protective moiety for amines, enhancing stability during synthesis. The chloro-acetyl group introduces electrophilicity, making the compound reactive toward nucleophiles, which is advantageous in prodrug design or enzyme inhibition studies .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPAKVBTPAWMA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrrolidine ring and a chloroacetyl group, which are critical for its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 290.79 g/mol. The presence of the chloroacetyl group enhances its reactivity, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClN2O3 |
| Molecular Weight | 290.79 g/mol |
| Structure | Chemical Structure |
The biological activity of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester may involve interactions with various biological targets, including enzymes and receptors. The chloroacetyl moiety can participate in nucleophilic attack mechanisms, potentially leading to enzyme inhibition or receptor modulation.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to this one may interact with GPCRs, which play crucial roles in signal transduction and cellular responses. The activation of specific GPCRs can lead to various physiological effects, including modulation of neurotransmitter release and cellular proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds that share structural similarities with [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester have demonstrated cytotoxic effects against different cancer cell lines. A study noted that certain derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as pH regulation and ion transport. Inhibitors of CA IX and XII have been explored as therapeutic agents for cancer treatment due to their role in tumor growth and metastasis .
Case Studies
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and carbonic anhydrases revealed significant inhibition rates, supporting its development as a therapeutic candidate for cancer management.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities but differ in substituents, leading to variations in reactivity, stability, and biological activity:
Structural Analogs and Key Differences
Reactivity and Stability
- Chloro-acetyl vs. Amino/Hydroxy-ethyl: The chloro-acetyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) . In contrast, amino-ethyl () and hydroxy-ethyl () analogs exhibit lower reactivity but improved solubility in aqueous media.
- Steric Effects : The isopropyl variant () shows reduced enzymatic degradation due to steric shielding, whereas the ethyl group in the target compound balances reactivity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
